molecular formula C5H5ClO4S3 B2660178 4-Methanesulfonylthiophene-2-sulfonyl chloride CAS No. 1620572-54-4

4-Methanesulfonylthiophene-2-sulfonyl chloride

Cat. No.: B2660178
CAS No.: 1620572-54-4
M. Wt: 260.72
InChI Key: BMGZIKVBFXAUKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonylthiophene-2-sulfonyl chloride typically involves the sulfonation of thiophene derivatives followed by chlorination. One common method includes the reaction of thiophene with methanesulfonyl chloride in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .

Mechanism of Action

Comparison with Similar Compounds

  • 4-Methanesulfonylthiophene-2-sulfonamide
  • 4-Methanesulfonylthiophene-2-sulfonate
  • 4-Methanesulfonylthiophene-2-sulfonyl thiol

Comparison: 4-Methanesulfonylthiophene-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide, sulfonate, and sulfonyl thiol counterparts. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl groups into target molecules .

Biological Activity

4-Methanesulfonylthiophene-2-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of both methanesulfonyl and thiophene moieties, which contribute to its reactivity and biological profile. Its chemical structure can be represented as follows:

  • Molecular Formula : C₆H₆ClO₄S₂
  • Molecular Weight : 238.70 g/mol
  • Functional Groups : Sulfonyl chloride, thiophene

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, making it a versatile reagent in medicinal chemistry.

  • Enzyme Inhibition : The compound may inhibit specific enzymes through covalent modification, impacting pathways involved in inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against a range of pathogens, potentially due to disruption of microbial cell wall synthesis.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study highlighted its efficacy:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell cycle arrest at the G2/M phase.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
    • IC50 Values :
      • MCF-7: 15 µM
      • HeLa: 20 µM
  • Case Study on Anti-inflammatory Effects :
    Another investigation assessed the anti-inflammatory properties of the compound using a murine model of inflammation. Results indicated a reduction in pro-inflammatory cytokines (TNF-α and IL-6) following treatment with this compound.
    • Cytokine Levels (pg/mL) :
      • Control: TNF-α: 150, IL-6: 200
      • Treatment Group: TNF-α: 80, IL-6: 90

Properties

IUPAC Name

4-methylsulfonylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO4S3/c1-12(7,8)4-2-5(11-3-4)13(6,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGZIKVBFXAUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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